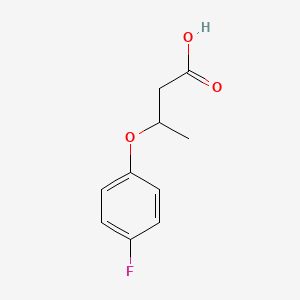

3-(4-Fluorophenoxy)butanoic acid

Description

3-(4-Fluorophenoxy)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 4-fluorophenoxy group at the third carbon. For instance, 3-(4-fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one, a structurally related compound, has been identified as a metabolite with antifungal activity against Fusarium oxysporum . The fluorine atom and phenoxy group in such compounds are critical for modulating lipophilicity, metabolic stability, and receptor interactions, making them valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-(4-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |

InChI Key |

RZEIOHDDGGPORL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butanoic acid derivatives under specific conditions. One common method includes the use of ethyl 4-bromobutanoate and 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of 3-(4-Fluorophenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(4-Fluorophenoxy)butanone or 3-(4-Fluorophenoxy)butanoic acid derivatives.

Reduction: Formation of 3-(4-Fluorophenoxy)butanol.

Substitution: Formation of various substituted phenoxybutanoic acids.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-(4-Fluorophenoxy)butanoic acid serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Transforming it into ketones or other carboxylic acids.

- Reduction : Converting the carboxylic acid group to an alcohol.

- Substitution : The fluorine atom can be replaced through nucleophilic aromatic substitution reactions.

Biology

Research into the biological activities of 3-(4-Fluorophenoxy)butanoic acid indicates its potential effects on enzyme functions and cellular processes. Studies suggest that the compound may interact with specific molecular targets, modulating enzyme activity due to the presence of the fluorophenyl group. This interaction could provide insights into its role as a potential therapeutic agent.

Medicine

The compound is under investigation for its therapeutic applications, particularly in drug development. Its structural characteristics suggest it may be useful in treating various diseases by acting on specific biological pathways. For instance, it may have implications in neurodegenerative diseases due to its ability to inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-(4-Fluorophenoxy)butanoic acid:

- A study published in MDPI discusses the enzymatic deracemization of fluorinated arylcarboxylic acids, showcasing how this compound can be utilized to produce enantiomerically pure forms with high selectivity .

- Patent literature indicates that derivatives of butanoic acid compounds have been explored for their efficacy in treating neurodegenerative diseases by inhibiting kynurenine-3-hydroxylase, suggesting a therapeutic pathway for 3-(4-Fluorophenoxy)butanoic acid derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(4-fluorophenoxy)butanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural and Physicochemical Comparisons

Key Research Findings

- Metabolic Stability: Fluorinated phenoxy groups, as in 3-(4-fluorophenoxy)butanoic acid, resist oxidative degradation better than hydroxyl or methyl-substituted analogs .

- Structure-Activity Relationships (SAR): The position of fluorine (para vs. meta) and chain length (butanoic vs. propanoic acid) critically influence receptor binding. For example, shortening the chain to propanoic acid (as in 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-propanoic acid) alters chromatographic behavior and metabolic pathways .

- Biological Targets: Derivatives like 4-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}butanoic acid (C₁₄H₁₇NO₃) highlight the role of conjugated systems in enhancing antimicrobial activity .

Biological Activity

3-(4-Fluorophenoxy)butanoic acid is an organic compound characterized by a butanoic acid moiety attached to a 4-fluorophenoxy group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 198.19 g/mol

- Solubility : Soluble in organic solvents (e.g., dimethyl sulfoxide) but less soluble in water.

- Melting Point : Typically ranges from 60°C to 62°C.

Research indicates that 3-(4-Fluorophenoxy)butanoic acid may interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its binding affinity and bioavailability. This compound has been studied for its ability to modulate enzyme functions, which could lead to significant pharmacological effects.

Biological Activity

- Enzyme Inhibition :

- Studies have shown that 3-(4-Fluorophenoxy)butanoic acid can inhibit specific enzymes involved in inflammatory pathways and metabolic processes. For instance, it has been investigated for its effects on leukotriene A4 hydrolase, an enzyme linked to inflammatory responses.

- Pharmacological Applications :

- The compound is being explored as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and herbicides. Its unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-(4-Fluorophenoxy)butanoic acid:

- Study on Enzyme Interaction : A study published in MDPI highlighted that compounds with a trifluoromethyl group (similar to fluorine) significantly enhance potency against certain enzyme targets compared to non-fluorinated analogs. This suggests that the fluorine substitution in 3-(4-Fluorophenoxy)butanoic acid may similarly enhance its efficacy in inhibiting specific enzymes related to inflammation and metabolism .

- Pharmaceutical Development : Research has indicated that derivatives of 3-(4-Fluorophenoxy)butanoic acid are being synthesized as potential drug candidates for treating conditions like asthma and allergies due to their ability to modulate inflammatory pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable features of compounds related to 3-(4-Fluorophenoxy)butanoic acid:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-(4-Fluorophenyl)butanoic acid | Used as an intermediate in organic synthesis | |

| (R)-3-(3-Fluorophenoxy)butanoic acid | Exhibits significant biological activity | |

| 4-Amino-3-(4-fluorophenyl)butanoic acid | Prodrug hydrolyzed in vivo to active metabolites |

Future Directions

Future research on 3-(4-Fluorophenoxy)butanoic acid should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for potential therapeutic applications.

- Synthesis Optimization : Developing more efficient synthetic routes for producing this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.